L-Alanine benzyl ester hydrochloride

Beschreibung

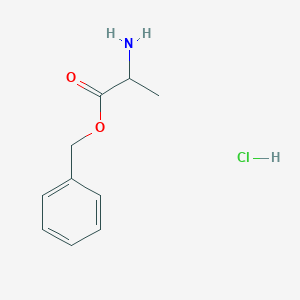

Chemical Identity: L-Alanine benzyl ester hydrochloride (CAS: 5557-83-5) is a chiral amino acid derivative with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . It consists of L-alanine esterified with a benzyl group, forming a hydrochloride salt to enhance stability. The compound is typically stored at -20°C to prevent hydrolysis and degradation .

Synthesis:

The synthesis involves reacting L-alanine with benzyl alcohol in the presence of phosphoric acid at 92°C for 8 hours, followed by sulfuric acid treatment and HCl gas precipitation . This method yields a high-purity product (≥98%) suitable for pharmaceutical and proteomics applications .

Eigenschaften

IUPAC Name |

benzyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMHWGDKMJIEHH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5557-83-5 | |

| Record name | L-Alanine, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5557-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl L-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Esterification :

L-Alanine reacts with benzyl alcohol in the presence of protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group of L-alanine is activated by the acid catalyst, facilitating benzyl alcohol attack.Azeotropic distillation or molecular sieves are often employed to remove water, shifting equilibrium toward ester formation.

-

Hydrochloride Formation :

The free base ester is treated with hydrochloric acid (HCl) in a polar solvent (e.g., diethyl ether or dichloromethane), yielding the hydrochloride salt:

Optimization and Yields

-

Catalyst Efficiency : p-TsOH outperforms H₂SO₄ due to reduced side reactions (e.g., sulfonation).

-

Solvent Systems : Toluene-water biphasic systems improve yield by partitioning water away from the organic phase.

-

Yield : Typical yields range from 85–92%, with purity ≥98% achieved via recrystallization from ethanol or ethyl acetate.

Metal Chloride-Catalyzed One-Pot Synthesis

A patent-pending method employs metal chlorides (e.g., ZnCl₂, FeCl₃) as catalysts under HCl gas saturation, enabling a streamlined one-pot synthesis.

Protocol and Advantages

-

Reaction Setup :

-

L-Alanine, benzyl alcohol, and metal chloride (5–10 mol%) are suspended in toluene.

-

HCl gas is introduced at reflux (110–120°C), simultaneously catalyzing esterification and forming the hydrochloride salt.

-

-

Key Innovations :

-

Performance Metrics :

Comparative Analysis of Synthetic Methods

Industrial vs. Laboratory-Scale Production

Industrial Adaptations

Laboratory Techniques

-

Small-Batch Recrystallization : Ethanol-water mixtures (3:1 v/v) achieve >99% purity.

-

Chiral Purity Control : Polarimetry ([α]ᴅ²⁵ = -11.5° ± 2° in 0.1 N HCl) ensures enantiomeric integrity.

Recent Methodological Advances

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanine benzyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form L-alanine and benzyl alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

Hydrolysis: Produces L-alanine and benzyl alcohol.

Substitution: Produces various substituted alanine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

L-Alanine benzyl ester hydrochloride is primarily utilized in peptide synthesis due to its role as an amino acid derivative. It serves as a building block for the formation of peptides, which are essential in various biological processes and therapeutic applications. The benzyl group protects the amino group during synthesis, allowing for selective reactions.

Case Study: Synthesis of Bioactive Peptides

Research has demonstrated the effectiveness of this compound in synthesizing bioactive peptides that exhibit antimicrobial properties. A study highlighted its use in the solid-phase peptide synthesis method, where it contributed to the successful assembly of peptides with enhanced stability and activity against bacterial strains .

Drug Formulation

In pharmaceutical research, this compound is explored for its potential in drug formulation. Its ability to enhance solubility and bioavailability of poorly soluble drugs makes it a candidate for developing new therapeutic agents.

Case Study: Enhancing Drug Solubility

A formulation study indicated that incorporating this compound into drug delivery systems significantly improved the solubility of hydrophobic drugs. This enhancement facilitates better absorption and efficacy in vivo, particularly for oral administration routes .

Biochemical Reagent

The compound is also employed as a biochemical reagent in various laboratory applications, including enzyme assays and protein studies. Its ability to modify amino acids and proteins allows researchers to explore structural and functional aspects of biomolecules.

Case Study: Enzyme Kinetics Studies

In enzyme kinetics studies, this compound has been used to investigate substrate specificity and enzyme activity. By providing a controlled environment for reactions, researchers can gain insights into enzymatic mechanisms and optimize conditions for desired outcomes .

Material Science Applications

Recent advancements have seen this compound being investigated for applications in material science, particularly in the synthesis of polymeric materials. Its unique properties contribute to the development of biocompatible materials suitable for medical devices and tissue engineering.

Case Study: Biocompatible Polymers

Research has focused on utilizing this compound in creating biocompatible polymers that mimic natural tissues. These materials show promise for applications in regenerative medicine, offering potential solutions for tissue repair and replacement .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of L-Alanine benzyl ester hydrochloride involves its hydrolysis to release L-alanine and benzyl alcohol. L-Alanine can then participate in various biochemical pathways, including protein synthesis and metabolic processes . The benzyl ester group can also act as a protecting group in organic synthesis, allowing for selective reactions to occur .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares L-alanine benzyl ester hydrochloride with structurally related amino acid esters:

Key Findings:

Ester Group Impact on SNAT2 Affinity :

- Despite its larger size, the benzyl ester (IC₅₀: 0.8 mM) shows similar SNAT2 transporter affinity to the smaller methyl ester (IC₅₀: 0.7 mM) due to π-π interactions with the protein’s binding pocket . In contrast, the ethyl ester (IC₅₀: 1.2 mM) exhibits reduced affinity, highlighting the benzyl group’s unique spatial compatibility .

Stability in Aqueous Solutions :

- The benzyl ester remains stable in water for ≥3 days under HPLC-UV analysis, whereas the methyl ester hydrolyzes rapidly unless stabilized . This makes the benzyl derivative preferable for prolonged biochemical assays.

Comparative Reactivity :

- L-Valine benzyl ester HCl (branched side chain) is less reactive in peptide coupling than L-alanine benzyl ester due to steric hindrance, limiting its use in complex syntheses .

- L-Alanine ethyl ester HCl is cost-effective for industrial-scale peptide synthesis but lacks the benzyl group’s aromatic stabilization .

Synthetic Versatility :

- The benzyl ester’s stability and aromaticity enable its use in multistep reactions , such as NUC-7738 (anticancer prodrug) synthesis and 18O isotopic labeling in proteomics .

Research Implications

- Medicinal Chemistry : The benzyl ester’s π-π interactions and stability make it ideal for designing SNAT2-targeted prodrugs .

- Industrial Applications : While methyl/ethyl esters are cheaper, the benzyl derivative’s reliability in aqueous environments justifies its use in high-value applications like DiLeu labeling .

Biologische Aktivität

L-Alanine benzyl ester hydrochloride (CAS Number: 5557-83-5) is an amino acid derivative that has garnered attention in various biochemical and pharmaceutical research fields. This compound is characterized by its unique structure, which includes a benzyl ester group that significantly influences its biological activity. This article explores the biological activity of this compound, highlighting its enzymatic interactions, synthesis applications, and potential therapeutic uses.

This compound has the following chemical properties:

- Molecular Formula : C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Melting Point : 138 °C

- Purity : ≥98% (by HPLC)

These properties make it suitable for various applications in peptide synthesis and enzymatic studies.

Enzymatic Activity

The biological activity of this compound is notably influenced by its interaction with enzymes, particularly proteases like papain. Research indicates that the presence of the benzyl ester group enhances substrate affinity and broadens substrate specificity for enzyme catalysis.

Case Study: Papain Catalysis

In a study focusing on the polymerization of amino acids using papain as a catalyst, it was found that the efficiency of polymerization for L-Alanine benzyl ester was significantly higher compared to other esters. The results demonstrated that:

- The polymerization efficiency was much greater for alanine and glycine benzyl esters than for tert-butyl esters.

- The affinity of alanine toward papain was markedly higher, allowing for effective copolymer synthesis even with less favorable substrates like glycine .

The study utilized various analytical techniques such as NMR and MALDI-TOF to characterize the resulting polymers, revealing insights into their secondary structures and thermal properties.

Applications in Peptide Synthesis

This compound serves as a valuable intermediate in the synthesis of peptides. Its ability to undergo selective hydrolysis makes it a preferred choice for generating protected amino acids in synthetic pathways.

Table 1: Comparison of Amino Acid Benzyl Esters in Peptide Synthesis

| Amino Acid | Yield (%) | Reaction Conditions | Comments |

|---|---|---|---|

| L-Alanine | 88-100 | Reflux in cyclohexane | High purity, minimal racemization |

| L-Glycine | 90 | Azeotropic distillation | Effective but lower reactivity |

| L-Phenylalanine | 95 | Reflux with p-toluenesulfonic acid | Good yield, slight racemization |

This table summarizes findings from various studies on the yields and conditions required for synthesizing different amino acid benzyl esters, highlighting the effectiveness of L-Alanine benzyl ester in achieving high yields with minimal side reactions .

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications due to its role as a building block in peptide synthesis. Peptides synthesized from this compound have shown potential in various biological activities, including:

- Antimicrobial properties : Certain peptides derived from alanine derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Antitumor effects : Research has indicated that some alanine-based peptides can inhibit tumor growth, suggesting potential applications in cancer therapy.

Q & A

Q. What are the standard synthetic routes for preparing L-alanine benzyl ester hydrochloride, and how can reaction conditions affect yield?

this compound is synthesized via esterification of L-alanine with benzyl alcohol under acidic conditions. A common method involves refluxing L-alanine in a benzyl alcohol/phosphoric acid mixture (92°C, 8 hours), followed by neutralization and HCl gas treatment to precipitate the product . Critical parameters include reaction time, acid catalyst concentration, and purification via liquid-liquid extraction to remove unreacted starting materials. Catalytic hydrogenolysis is then used to deprotect intermediates in downstream applications (e.g., peptide synthesis) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to moisture. Storage recommendations include airtight containers under inert gas (e.g., argon) at –20°C. Stability studies indicate no decomposition under dry conditions for ≥12 months, but exposure to humidity accelerates hydrolysis, forming L-alanine and benzyl alcohol .

Q. What analytical methods are recommended for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 214 nm) is standard for purity assessment (>95% required for biochemical assays). Nuclear magnetic resonance (NMR; 1H and 13C) confirms esterification and benzyl group presence. Mass spectrometry (MS) validates molecular weight (C10H14ClNO2, MW 223.68) .

Q. What are its primary applications in peptide synthesis?

It serves as a protected amino acid building block, enabling controlled coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt). The benzyl ester group prevents unwanted side reactions during solid-phase peptide synthesis (SPPS) and is selectively removed via hydrogenolysis or acidic conditions .

Advanced Research Questions

Q. How does this compound facilitate isotopic labeling in quantitative proteomics?

In 8-plex DiLeu isobaric labeling, the compound is coupled with isotopically enriched N,N-dimethyl leucine (e.g., 13C/15N) to generate mass-balanced tags. This enables multiplexed quantification of peptides across samples. Critical steps include 18O exchange for isotopic purity and EDC-mediated coupling in dichloromethane .

Q. What role does it play in probing sodium-coupled neutral amino acid transporter (SNAT2) binding pockets?

Structural analogs (e.g., benzyl vs. ethyl esters) are used to study SNAT2 substrate specificity. Competitive inhibition assays reveal that the benzyl group’s hydrophobicity enhances binding affinity compared to smaller esters, suggesting a hydrophobic subpocket in the transporter .

Q. How can catalytic hydrogenolysis of the benzyl ester be optimized to minimize side reactions?

Hydrogenolysis with Pd/C (10% w/w) in methanol/water (9:1) under 1 atm H2 achieves >90% deprotection yield. Critical factors include catalyst activation (pre-reduction in H2 flow) and avoiding over-stirring to prevent palladium leaching. Residual Pd is removed via filtration through Celite .

Q. What are the challenges in using this compound for enzyme mechanism studies?

Its ester group can act as a substrate mimic in enzymatic assays (e.g., proteases or esterases). However, non-specific hydrolysis in aqueous buffers requires pH control (e.g., phosphate buffer, pH 7.4) and short incubation times (<30 min) to maintain substrate integrity .

Methodological Considerations

- Contradictions in Synthesis Protocols : and describe divergent purification steps (ether extraction vs. DCM/NaHSO3 washing). Researchers should validate methods based on target purity and scale.

- Data Interpretation : In SNAT2 studies, ensure analogs are dissolved in DMSO (<0.1% final concentration) to avoid solvent interference with transport activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.